Linaclotida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Linaclotide is a synthetic peptide composed of fourteen amino acids. It is primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. Linaclotide functions as an agonist of guanylate cyclase-C, a receptor found on the surface of intestinal epithelial cells . This compound was approved by the United States Food and Drug Administration in 2012 and has since been used extensively in clinical settings .

Mecanismo De Acción

Target of Action

Linaclotide, also known as Linzess, is a synthetic 14-amino acid cyclic peptide . It is a potent and highly selective agonist of guanylate cyclase-C (GC-C) , a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells .

Mode of Action

Linaclotide binds to its target, GC-C, with high affinity and selectivity . It acts locally on the luminal surface of the intestinal epithelium . As linaclotide is stable under a highly acidic pH environment, it acts in a pH-independent manner .

Biochemical Pathways

Upon binding to GC-C, linaclotide stimulates the secretion of chloride and bicarbonate into the intestinal lumen . This action inhibits the absorption of sodium ions, thus increasing the secretion of water into the lumen and improving defecation .

Pharmacokinetics

Linaclotide is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses . This minimal absorption suggests that linaclotide has negligible systemic bioavailability .

Result of Action

The molecular and cellular effects of linaclotide’s action result in accelerated intestinal transit . This leads to an increase in bowel movement frequency and an improvement in stool consistency . More than half of patients have a spontaneous bowel movement (SBM) within 48 hours of the first linaclotide dose .

Aplicaciones Científicas De Investigación

Linaclotide has several scientific research applications across various fields:

Chemistry: Linaclotide serves as a model compound for studying peptide synthesis and disulfide bond formation.

Biology: It is used to investigate the role of guanylate cyclase-C in intestinal physiology and pathology.

Análisis Bioquímico

Biochemical Properties

Linaclotide is structurally related to human guanylin and uroguanylin, paracrine peptide hormones that are endogenous activators of GC-C . It is also a homolog of a heat-stable enterotoxin derived from Escherichia coli, the first natural ligand that activates GC-C . Linaclotide binds to its target, guanylate cyclase-C (GC-C), with high affinity and selectivity .

Cellular Effects

Linaclotide and its active metabolite act locally on the luminal surface of the intestinal epithelial cells . As linaclotide is stable under a highly acidic pH environment, it acts in a pH-independent manner . It works to improve the symptoms of constipation and gastrointestinal symptoms of conditions involving constipation .

Molecular Mechanism

Linaclotide is a potent, highly selective agonist of guanylate cyclase-C (GC-C), a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells . It is an oligopeptide agonist of guanylate cyclase 2C and remains in the GI tract after it is taken by mouth .

Temporal Effects in Laboratory Settings

In a four-week study, patients who received once-daily dosing of linaclotide demonstrated a dose-responsive increase in weekly spontaneous bowel movement (SBM) frequency rate . Linaclotide-treated patients also experienced improvements in all other top-line efficacy endpoints .

Dosage Effects in Animal Models

In rat models of gastrointestinal function, orally dosed MM-419447, a metabolite of Linaclotide, significantly increased fluid secretion into small intestinal loops, increased intraluminal cGMP, and caused a dose-dependent acceleration in gastrointestinal transit .

Metabolic Pathways

Linaclotide is metabolized in the small intestine, where it loses its C-terminal tyrosine moiety to form a principal active metabolite, MM-419447 . The disulfide bonds of linaclotide and MM-419447 are reduced in the intestinal lumen, followed by proteolysis and degradation to form smaller peptides and naturally occurring amino acids .

Transport and Distribution

Linaclotide, like the endogenous guanylin and uroguanylin it mimics, is an agonist that activates the cell surface receptor of guanylate cyclase 2C (GC-C). The medication binds to the surface of the intestinal epithelial cells . Linaclotide is minimally absorbed and it is undetectable in the systemic circulation at therapeutic doses .

Subcellular Localization

Linaclotide remains in the GI tract after it is taken by mouth . This suggests that its subcellular localization is largely confined to the luminal surface of intestinal epithelial cells, where it exerts its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Linaclotide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of linaclotide includes the formation of three disulfide bonds, which are crucial for its biological activity .

-

Solid-Phase Synthesis:

- The synthesis begins with the attachment of the first amino acid to a solid resin.

- Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps.

- The peptide chain is elongated until the full sequence is assembled.

-

Formation of Disulfide Bonds:

- The first disulfide bond is formed through solid-phase oxidation.

- The second disulfide bond is formed through liquid-phase oxidation.

- The third disulfide bond is formed by deprotecting methyl-protected cysteine and oxidatively coupling the disulfide bond .

Industrial Production Methods: The industrial production of linaclotide involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Linaclotide undergoes several types of chemical reactions, including oxidation and disulfide bond formation. These reactions are essential for the correct folding and biological activity of the peptide .

Common Reagents and Conditions:

Oxidation Reactions: Mild oxidizing agents are used to form disulfide bonds. Common reagents include iodine and dimethyl sulfoxide.

Solid-Phase and Liquid-Phase Oxidation: These methods are employed to selectively form disulfide bonds in the peptide.

Major Products: The major product of these reactions is the correctly folded linaclotide peptide with three disulfide bonds. Impurities may include incompletely synthesized peptides and incorrectly formed disulfide bonds, which are removed during purification .

Comparación Con Compuestos Similares

Linaclotide is unique among guanylate cyclase-C agonists due to its specific amino acid sequence and disulfide bond configuration. Similar compounds include:

Linaclotide’s unique structure and mechanism of action make it particularly effective in treating gastrointestinal disorders with minimal systemic absorption .

Actividad Biológica

Linaclotide is a minimally absorbed guanylate cyclase-C (GC-C) agonist primarily used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its biological activity is characterized by its mechanism of action, pharmacological effects, and clinical efficacy, which have been extensively studied in both preclinical and clinical settings.

Linaclotide exerts its effects by binding to the GC-C receptor located on the apical surface of intestinal epithelial cells. This interaction leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses:

- Increased Fluid Secretion : cGMP stimulates chloride and bicarbonate secretion into the intestinal lumen, resulting in increased luminal fluid and stool liquidity.

- Enhanced Intestinal Transit : The increase in fluid content accelerates intestinal transit, thereby alleviating constipation.

- Reduction of Visceral Hypersensitivity : Linaclotide has been shown to decrease visceral hypersensitivity, which is often associated with IBS symptoms .

Pharmacological Effects

The pharmacological profile of linaclotide includes significant improvements in bowel movements and abdominal pain relief. Clinical trials have established its efficacy in treating IBS-C and CIC:

- Efficacy in IBS-C : A phase 3 trial demonstrated that linaclotide significantly improved abdominal pain and bowel symptoms compared to placebo. Specifically, 33.6% of linaclotide-treated patients met the FDA's primary endpoint for symptom improvement compared to 21.0% in the placebo group (P < 0.0001) .

- Efficacy in CIC : In another trial, linaclotide was effective in increasing the frequency of complete spontaneous bowel movements (CSBMs), with patients reporting significant improvements over 12 weeks .

Table 1: Summary of Key Clinical Trials Involving Linaclotide

| Study Type | Population Size | Treatment Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| Phase 3 IBS-C Trial | 800 patients | 12 weeks | Abdominal pain and CSBM improvement | 33.6% vs. 21.0% (P < 0.0001) |

| Phase 3 CIC Trial | 1,275 patients | 12 weeks | Increase in CSBMs | Significant increase in CSBMs vs. placebo |

| Phase 3 IBS-C Trial | 1,605 patients | 26 weeks | Abdominal pain relief | Improved responders vs. placebo (P < 0.001) |

Case Studies and Research Findings

Several studies have highlighted the biological activity of linaclotide through various methodologies:

- In Vitro Studies : Research using human T84 intestinal epithelial cells showed that linaclotide activates GC-C leading to cGMP accumulation at concentrations as low as 3.7 nM, demonstrating its potency compared to other peptide hormones like guanylin .

- Animal Models : In rodent models, linaclotide administration resulted in enhanced fluid secretion and reduced pain sensitivity, confirming its role in modulating gastrointestinal function .

- Patient Outcomes : A comprehensive analysis of patient-reported outcomes indicated that linaclotide not only improved bowel habits but also significantly alleviated abdominal discomfort associated with IBS-C .

Propiedades

Número CAS |

851199-59-2 |

|---|---|

Fórmula molecular |

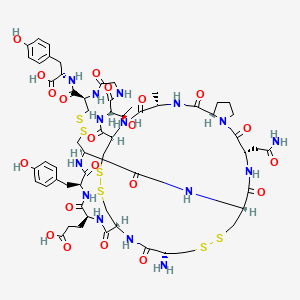

C59H79N15O21S6 |

Peso molecular |

1526.8 g/mol |

Nombre IUPAC |

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95) |

Clave InChI |

KXGCNMMJRFDFNR-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

SMILES isomérico |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

SMILES canónico |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

Apariencia |

Solid powder |

Punto de ebullición |

2045.0±65.0 °C(Predicted) |

Color/Form |

White to off-white powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Slightly soluble Slightly soluble in water Slightly soluble in aqueous sodium chloride |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MM-416775; MM 416775; MM416775; MD-1100 acetate; Linaclotide; Linaclotide acetate; Linzess; Constela |

Origen del producto |

United States |

Q1: What is linaclotide's mechanism of action?

A1: Linaclotide is a potent and selective agonist of guanylate cyclase-C (GC-C), a receptor located on the luminal membrane of intestinal epithelial cells. [, , ] Upon binding to GC-C, linaclotide stimulates the intracellular conversion of guanosine 5'-triphosphate to cyclic guanosine monophosphate (cGMP). []

Q2: How does increased cGMP affect intestinal function?

A2: Elevated cGMP levels stimulate chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. [, ] This process increases fluid secretion into the lumen, softening stool and accelerating gastrointestinal transit, ultimately improving defecation. [, , ]

Q3: Does linaclotide have any effect on pain perception in IBS-C?

A3: Yes, linaclotide has been shown to reduce visceral hypersensitivity, a key component of abdominal pain in IBS-C. [, , ] Studies suggest that cGMP released from epithelial cells, following linaclotide stimulation, acts on colonic nociceptors to reduce pain signaling. []

Q4: What is the chemical structure of linaclotide?

A4: Linaclotide is a 14-amino acid peptide with three disulfide bonds. Its sequence is CCEYCCNPACTGCY, where C represents cysteine, E represents glutamic acid, Y represents tyrosine, N represents asparagine, P represents proline, A represents alanine, T represents threonine, and G represents glycine. [, , ]

Q5: Does linaclotide have any active metabolites?

A5: Yes, linaclotide is metabolized in the small intestine to MM-419447, a 13-amino acid peptide lacking the C-terminal tyrosine. [, ] This metabolite retains high affinity for GC-C and contributes significantly to linaclotide's pharmacologic effects. [, ]

Q6: What are the approved indications for linaclotide?

A6: Linaclotide is approved for the treatment of adults with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). [, , ] Different doses are recommended for each indication. [, ]

Q7: What is the evidence for linaclotide's efficacy in CIC and IBS-C?

A7: Numerous Phase 2 and Phase 3 clinical trials have demonstrated linaclotide's efficacy in improving bowel habits and reducing abdominal symptoms in patients with CIC and IBS-C. [, , , , , , , ] These trials showed significant improvements in spontaneous bowel movements, stool consistency, straining, abdominal pain, discomfort, and bloating compared to placebo. [, , , , , , , ]

Q8: How does linaclotide's efficacy compare to other constipation treatments?

A8: While direct comparison trials are limited, real-world data and indirect comparisons suggest that linaclotide offers comparable or potentially superior efficacy to other treatment options like lubiprostone. [, , , ]

Q9: Is linaclotide effective for abdominal bloating?

A10: Yes, clinical trials have shown that linaclotide significantly reduces abdominal bloating in patients with CIC and IBS-C compared to placebo. [, ] This effect is particularly relevant because bloating is a common and bothersome symptom often poorly addressed by other treatments. []

Q10: What is the safety profile of linaclotide?

A11: Linaclotide is generally well tolerated, with most adverse events being mild to moderate in severity. [, , , ] The most common adverse event reported is diarrhea, which is usually manageable and rarely leads to treatment discontinuation. [, , , , , ]

Q11: Are there specific patient populations for whom linaclotide is not recommended?

A13: Linaclotide is contraindicated in patients with known mechanical bowel obstruction. [] While generally safe and effective in elderly patients, careful monitoring is recommended due to potential age-related changes in drug metabolism and excretion. []

Q12: Are there ongoing research efforts to explore linaclotide for other gastrointestinal disorders?

A14: Yes, research is investigating linaclotide's potential in treating other gastrointestinal conditions, including opioid-induced constipation and functional dyspepsia. [] Preliminary findings suggest potential benefits, but further research is needed to confirm its efficacy and safety in these patient populations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.